

An In-depth Technical Guide to Methyl 4-(2-bromoethyl)benzoate

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Compound of Interest

Compound Name: Methyl 4-(2-bromoethyl)benzoate

Cat. No.: B179108

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Methyl 4-(2-bromoethyl)benzoate**. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

Molecular Structure and Identification

Methyl 4-(2-bromoethyl)benzoate is an organic compound with the chemical formula $C_{10}H_{11}BrO_2$. It is a derivative of benzoic acid, featuring a methyl ester at the carboxyl group and a 2-bromoethyl substituent at the para position of the benzene ring.

Table 1: Molecular Identifiers for **Methyl 4-(2-bromoethyl)benzoate**[\[1\]](#)

Identifier	Value
IUPAC Name	methyl 4-(2-bromoethyl)benzoate
Canonical SMILES	<chem>COC(=O)C1=CC=C(C=C1)CCBr</chem>
InChI	InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3
InChIKey	HNNUQHJWFIPTLJ-UHFFFAOYSA-N
Molecular Formula	C ₁₀ H ₁₁ BrO ₂
Molecular Weight	243.10 g/mol
CAS Number	136333-97-6

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Methyl 4-(2-bromoethyl)benzoate** are not widely available in the published literature. Commercial suppliers list it as a liquid at room temperature.[2] For comparison, the isomeric compound, Methyl 4-(bromomethyl)benzoate, is a white to off-white crystalline powder with a melting point of 57-58 °C and a boiling point of 130-135 °C at 2 mmHg.

Table 2: Physicochemical Properties of **Methyl 4-(2-bromoethyl)benzoate** and Related Compounds

Property	Methyl 4-(2-bromoethyl)benzoate	Methyl 4-(bromomethyl)benzoate	4-(2-Bromoethyl)benzoic acid
Appearance	Liquid (presumed)	White to off-white crystalline powder[3]	Solid
Melting Point	Data not available	57-58 °C	Data not available
Boiling Point	Data not available	130-135 °C / 2 mmHg	Data not available
Solubility	Data not available	Data not available	Data not available

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for **Methyl 4-(2-bromoethyl)benzoate** are limited. The following sections provide predicted spectroscopic characteristics based on the known spectra of its precursor, 4-(2-bromoethyl)benzoic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Methyl 4-(2-bromoethyl)benzoate** is expected to show characteristic signals for the aromatic protons, the ethyl chain protons, and the methyl ester protons. The aromatic protons in the para-substituted ring will likely appear as two doublets. The ethyl group will exhibit two triplets, corresponding to the methylene group adjacent to the aromatic ring and the methylene group attached to the bromine atom. The methyl ester protons will present as a singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the two methylene carbons of the ethyl chain, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 4-(2-bromoethyl)benzoate** is predicted to display a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the aliphatic chain, C=C stretching of the aromatic ring, and the C-O stretching of the ester. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of **Methyl 4-(2-bromoethyl)benzoate** will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

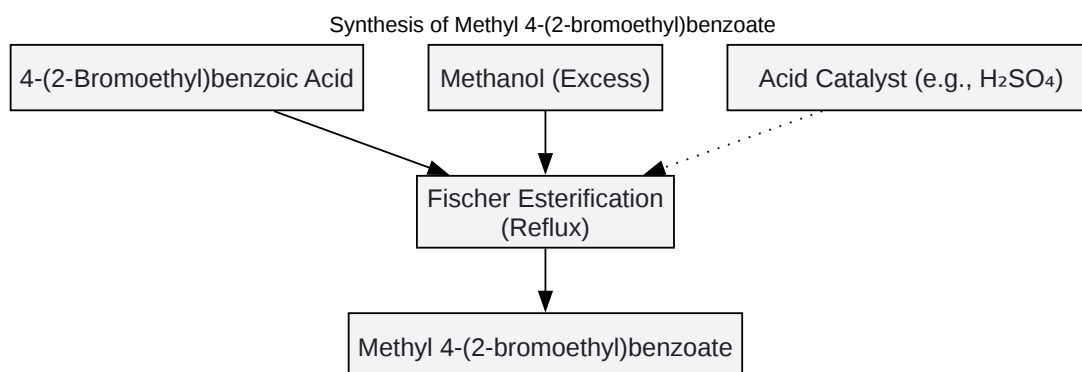
Synthesis and Reactivity

Synthetic Protocols

Methyl 4-(2-bromoethyl)benzoate can be synthesized from its corresponding carboxylic acid, 4-(2-bromoethyl)benzoic acid, through esterification.

Experimental Protocol: Fischer Esterification of 4-(2-Bromoethyl)benzoic Acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-bromoethyl)benzoic acid in an excess of methanol.
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.
- **Reaction:** Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.



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Caption: Synthetic pathway for **Methyl 4-(2-bromoethyl)benzoate**.

Reactivity

The chemical reactivity of **Methyl 4-(2-bromoethyl)benzoate** is characterized by the presence of the bromoethyl group and the methyl ester. The bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution reactions. This functionality allows for the introduction of various other chemical moieties, making it a useful building block in organic synthesis. The ester group can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions.

Applications in Research and Drug Development

Methyl 4-(2-bromoethyl)benzoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other biologically active agents. Its bifunctional nature, with a reactive bromoethyl group and an ester that can be further modified, allows for its incorporation into a variety of molecular scaffolds.

Safety and Handling

Specific toxicity data for **Methyl 4-(2-bromoethyl)benzoate** are not readily available. As with any bromo-containing organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.

Conclusion

Methyl 4-(2-bromoethyl)benzoate is a useful, albeit not extensively characterized, chemical intermediate. While detailed experimental data on its physical and spectroscopic properties are sparse, its molecular structure and expected reactivity make it a valuable tool for synthetic chemists. Further research into its properties and applications would be beneficial to the scientific community.

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